![molecular formula C11H14O4 B11998385 2-Ethoxyethyl 2-hydroxybenzoate CAS No. 20210-98-4](/img/structure/B11998385.png)
2-Ethoxyethyl 2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethyl 2-hydroxybenzoate, also known as glycol salicylate or 2-ethoxyethyl salicylate, is an organic compound with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . It is a derivative of salicylic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl 2-hydroxybenzoate can be synthesized through the esterification of salicylic acid with 2-ethoxyethanol. The reaction typically involves heating salicylic acid and 2-ethoxyethanol in the presence of an acid catalyst, such as sulfuric acid, to promote ester formation . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxyethyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles replace the ethoxyethyl group.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles like amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Salicylic acid and 2-ethoxyethanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethyl 2-hydroxybenzoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-ethoxyethyl 2-hydroxybenzoate involves its interaction with molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential cellular processes.
UV Protection: As a UV filter, it absorbs and scatters ultraviolet radiation, protecting the skin from harmful effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Ethyl Salicylate: Similar in structure but with an ethyl group instead of an ethoxyethyl group.
Propyl Salicylate: Contains a propyl group, used in various cosmetic formulations.
Uniqueness
2-Ethoxyethyl 2-hydroxybenzoate is unique due to its ethoxyethyl group, which imparts specific solubility and reactivity characteristics. This makes it particularly suitable for applications requiring specific ester properties, such as in UV filters and certain pharmaceutical formulations .
Eigenschaften
CAS-Nummer |
20210-98-4 |
---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-ethoxyethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C11H14O4/c1-2-14-7-8-15-11(13)9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 |
InChI-Schlüssel |
HMKAWWDIYVMUAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(=O)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.